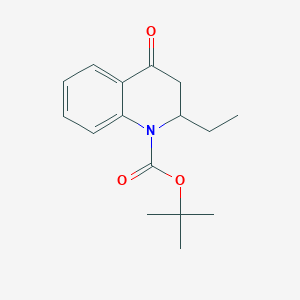

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Beschreibung

tert-Butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1, an ethyl substituent at position 2, and a ketone moiety at position 2. This compound is synthesized via deprotonation of a precursor carbamate (e.g., 2a) using n-BuLi, followed by alkylation with ethylating agents, and subsequent purification via column chromatography . The tert-butyl group serves as a protective moiety, enhancing steric bulk and influencing solubility. Applications include its use as an intermediate in medicinal chemistry, particularly for CNS-targeting agents due to its structural resemblance to bioactive alkaloids .

Eigenschaften

IUPAC Name |

tert-butyl 2-ethyl-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-5-11-10-14(18)12-8-6-7-9-13(12)17(11)15(19)20-16(2,3)4/h6-9,11H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCRCUSKIIGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Ketone Group: The ketone group at the 4-position can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Esterification: The carboxylate group is introduced by esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction may yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling and function.

Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and replication processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on formula C₁₇H₂₃NO₃; †Estimated from Pfizer’s derivatives in .

Crystallographic and Analytical Characterization

- Crystallography : Tools like SHELX and ORTEP-3 are used for structure determination and validation, with hydrogen bonding patterns (e.g., N–H···O interactions) influencing crystal packing .

- Chromatography: Enantiomeric resolution of analogs like 3i and 3g is achieved using cellulose-based chiral columns with n-hexane/isopropanol eluents .

Biologische Aktivität

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can be represented as:

It features a tetrahydroquinoline core which is known for its pharmacological significance. The compound is characterized by the presence of a tert-butyl group and an ethyl side chain, contributing to its solubility and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives against various viral infections. Specifically, research has demonstrated that compounds based on the tetrahydroquinoline structure can effectively inhibit SARS-CoV-2 replication.

Case Study: SARS-CoV-2 Inhibition

A notable study synthesized novel heterocyclic compounds based on tetrahydroquinoline and evaluated their efficacy against SARS-CoV-2. Among these compounds, one variant exhibited significant antiviral activity with an EC50 (half maximal effective concentration) of 2.78 μM in Calu-3 human lung cells, surpassing the efficacy of chloroquine (CQ) . The mechanism of action was primarily post-entry viral replication inhibition, differing from CQ's action that focuses on viral entry .

Antiparasitic Properties

Tetrahydroquinoline derivatives have also been investigated for their antiparasitic properties. Compounds within this class have shown activity against Plasmodium falciparum, the causative agent of malaria. This suggests that modifications to the tetrahydroquinoline structure could yield compounds with enhanced bioactivity against resistant strains .

Table: Biological Activities of Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

| Biological Activity | EC50 (µM) | Selectivity Index | Mechanism |

|---|---|---|---|

| Anti-SARS-CoV-2 | 2.78 | >71.94 | Post-entry inhibition |

| Antimalarial Activity | Not specified | Not specified | Inhibition of Plasmodium falciparum |

Pharmacological Implications

The pharmacological implications of Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate are significant due to its dual activity against viral and parasitic infections. The ability to inhibit viral replication while also targeting parasitic pathogens positions this compound as a potential candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.